Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2,6-diethoxypyrimidine under specific conditions. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy groups in the pyrimidine ring can be substituted with other functional groups such as halogens, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate can be compared with other pyrimidine derivatives such as:
2,6-Dimethoxypyrimidine: Similar in structure but lacks the ethyl ester group.
4-Aminopyrimidine: Contains an amino group instead of ethoxy groups.
2,4,6-Trimethoxypyrimidine: Contains three methoxy groups instead of ethoxy groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .
Properties
CAS No. |
1685-02-5 |
---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
ethyl 3-(2,6-diethoxypyrimidin-4-yl)-2-oxopropanoate |
InChI |
InChI=1S/C13H18N2O5/c1-4-18-11-8-9(14-13(15-11)20-6-3)7-10(16)12(17)19-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
HWNWOFRGDRPZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1)CC(=O)C(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.